molecular formula C14H14Br2N2O3 B12937177 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

Cat. No.: B12937177
M. Wt: 418.08 g/mol
InChI Key: ZQMWSBIRJWFEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a synthetic quinazoline derivative intended for research and development purposes exclusively. This compound is part of the 6,8-dibromoquinazoline chemical family, a scaffold extensively investigated in medicinal chemistry for its diverse biological potential . Quinazoline derivatives, particularly those with bromo substituents like the 6,8-dibromo pattern, have demonstrated significant pharmacological activities in scientific studies, serving as key precursors for developing novel therapeutic agents . Researchers value this compound for its utility in constructing more complex molecules; the acetate ester moiety can serve as a synthetic handle for further chemical modifications, while the quinazoline core is a privileged structure in drug discovery . Although the specific mechanism of action for this exact molecule may require further characterization, related 6,8-dibromoquinazoline compounds have shown promising biological activities in published research. These activities include serving as a core structure for synthesizing new pyrazole and triazole derivatives evaluated for their analgesic properties . Furthermore, other analogs within this family have displayed potent in vitro anti-bacterial and anti-fungal activities , as well as potent cytotoxic effects against human cancer cell lines, such as the breast carcinoma MCF-7 line . This product is strictly for research use in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14Br2N2O3

Molecular Weight

418.08 g/mol

IUPAC Name

2-(6,8-dibromo-2-ethylquinazolin-4-yl)oxyethyl acetate

InChI

InChI=1S/C14H14Br2N2O3/c1-3-12-17-13-10(6-9(15)7-11(13)16)14(18-12)21-5-4-20-8(2)19/h6-7H,3-5H2,1-2H3

InChI Key

ZQMWSBIRJWFEMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2Br)Br)C(=N1)OCCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the reaction of 6,8-dibromo-2-ethylquinazolin-4-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group

Major Products Formed

Scientific Research Applications

2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is not well-documented. quinazoline derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. These interactions can lead to various biological outcomes, including inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication .

Comparison with Similar Compounds

Substituent Effects: Ethyl vs. Methyl Groups

The primary distinction between 2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate and its closest analog, ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate (compound 3 ), lies in the substitution at the quinazoline 2-position (ethyl vs. methyl).

  • For example, compound 3 was synthesized in 90% yield via reflux with ethyl chloroacetate and potassium carbonate .
  • Physicochemical Properties :
    • Melting Point : Ethyl-substituted derivatives may exhibit lower melting points due to reduced crystallinity compared to methyl analogs. Compound 3 has a melting point of 124–126°C, while hydrazide derivatives (e.g., compound 4 ) show higher melting points (184–186°C) due to hydrogen bonding .
    • Solubility : The ethyl group’s increased hydrophobicity may enhance lipid solubility, improving membrane permeability in biological systems.

Core Heterocycle Comparison: Quinazoline vs. Imidazole Derivatives

highlights ethyl acetate derivatives of imidazole (e.g., compounds A–F ), which differ fundamentally in their heterocyclic cores.

  • Structural Differences: Quinazolines (e.g., the target compound) are bicyclic systems with two nitrogen atoms, enabling π-stacking and hydrogen bonding. Imidazoles (e.g., compound A) are five-membered monocyclic rings with two nitrogens, favoring coordination to metal ions or polar interactions .
  • Biological Activity : Quinazolines are often associated with kinase inhibition or analgesic effects (as seen in ), while imidazole derivatives (e.g., compound F ) may exhibit antimicrobial or anti-inflammatory properties due to their smaller, more flexible structures .

Functional Group Modifications: Ester vs. Hydrazide Derivatives

The ethoxyacetate group in the target compound contrasts with hydrazide derivatives (e.g., compound 4 ) and other heterocyclic analogs (e.g., pyrazoles, thiazoles) synthesized from compound 3 ().

  • Reactivity : The ester group in the target compound is less nucleophilic than hydrazides, making it more stable in physiological conditions but less reactive in further functionalization.
  • Bioavailability : Esters often act as prodrugs, improving absorption compared to polar hydrazides or thiazoles. For instance, compound 3 ’s ester moiety may enhance tissue penetration compared to its hydrazide derivative 4 .

Spectral and Analytical Data Comparison

Key spectral features distinguish the target compound from analogs:

Property This compound Ethyl 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetate (3) Imidazole Derivative (F)
IR (C=O stretch) ~1730 cm⁻¹ (ester) 1730 cm⁻¹ 1730–1740 cm⁻¹ (ester)
¹H-NMR (CH₂CH₃) δ 1.30 (t), 4.26 (q) δ 1.30 (t), 4.26 (q) δ 1.20–1.40 (t), 4.10–4.30 (q)
¹³C-NMR (C=O) ~167–170 ppm 167.5 ppm 168–170 ppm
Melting Point Estimated 120–130°C 124–126°C 110–150°C (varies by substituent)

Biological Activity

2-((6,8-Dibromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a quinazoline moiety with bromine substitutions and an ethyl acetate functional group, this compound may exhibit various pharmacological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C14H14Br2N2O3
  • Molecular Weight : 418.08 g/mol

The compound's structure enhances its solubility and possibly its biological activity compared to other quinazoline derivatives. The presence of bromine atoms may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies suggest potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Preliminary studies indicate that compounds related to this compound may possess significant antimicrobial properties. For instance, related quinazoline derivatives have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of quinazoline derivatives is well-documented. For example, studies have demonstrated that certain brominated quinazolines exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction . The specific activity of this compound on cancer cell lines remains to be fully elucidated but could follow similar pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A study involving related quinazoline compounds reported moderate antibacterial activity against several pathogens. The study highlighted the potential for these compounds to be developed into therapeutic agents .
  • Cytotoxicity Assay : Research on related compounds indicated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values suggesting effective concentrations for therapeutic applications .
  • Mechanistic Insights : Investigations into the mechanism of action for similar compounds revealed that they might induce apoptosis in cancer cells through mitochondrial pathways .

Comparative Analysis Table

Compound NameStructureNotable Features
6-BromoquinazolineC9H7BrN2Known for antitumor activity
Ethyl 2-(6-bromoquinazolin-4-yloxy)acetateC12H12BrN2O3Exhibits anti-inflammatory properties
6,8-DibromoquinazolineC9H5Br2N3Used in various synthetic applications

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